molecular formula C5H13NO B1278293 4-Amino-2-methyl-1-butanol CAS No. 44565-27-7

4-Amino-2-methyl-1-butanol

Cat. No.: B1278293
CAS No.: 44565-27-7
M. Wt: 103.16 g/mol
InChI Key: DUAXLVGFFDFSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methyl-1-butanol is an organic compound with the molecular formula C5H13NO. It is a colorless to almost colorless liquid that is soluble in water and other polar solvents. This compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone, making it an amino alcohol. It is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-methyl-1-butanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitro-2-methyl-1-butanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-methyl-1-butanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-nitro-2-methyl-1-butanol. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-methyl-1-butanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-butanol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate biological processes and exert its effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methyl-1-butanol is unique due to the presence of both an amino and a hydroxyl group on a butane backbone with a methyl substitution. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4-amino-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAXLVGFFDFSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435911
Record name 4-Amino-2-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44565-27-7
Record name 4-Amino-2-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methyl-1-butanol
Reactant of Route 2
4-Amino-2-methyl-1-butanol
Reactant of Route 3
Reactant of Route 3
4-Amino-2-methyl-1-butanol
Reactant of Route 4
Reactant of Route 4
4-Amino-2-methyl-1-butanol
Reactant of Route 5
4-Amino-2-methyl-1-butanol
Reactant of Route 6
4-Amino-2-methyl-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.